(Rac)-Zevaquenabant

Fibrosis Inflammation Endocannabinoid System

Procure (Rac)-Zevaquenabant as a critical tool for fibrosis/metabolism research. This racemate serves as reference for the active (S)-enantiomer. Only the (S)-isomer is CB1R-active; verify enantiopurity for peripheral CB1R/iNOS studies.

Molecular Formula C25H21ClF3N5O2S
Molecular Weight 548.0 g/mol
Cat. No. B8217959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Zevaquenabant
Molecular FormulaC25H21ClF3N5O2S
Molecular Weight548.0 g/mol
Structural Identifiers
SMILESCC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N
InChIInChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)
InChIKeyNLXIJZHFEOSWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zevaquenabant ((NZ)-MRI-1867) CB1R/iNOS Antagonist: Procurement and Research Guide


The target compound, (NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide, is known as Zevaquenabant, specifically its active (S)-enantiomer (S-MRI-1867) [1]. It is a third-generation, peripherally restricted, small-molecule dual antagonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS) [2]. This investigational agent has advanced to Phase 1 clinical trials for fibrotic and metabolic disorders, including idiopathic pulmonary fibrosis and Hermansky-Pudlak syndrome pulmonary fibrosis [3].

Critical Procurement Considerations for (NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide


Substitution with another CB1 antagonist, such as rimonabant, taranabant, or even a peripherally restricted single-target analog like JD-5037, is scientifically invalid due to fundamental differences in target engagement and pharmacological profile. Zevaquenabant is distinguished by its dual-target mechanism (CB1R antagonism + iNOS inhibition) and its peripheral restriction, which confers a unique anti-fibrotic efficacy profile not observed with either single-target inhibitors or central nervous system-penetrant comparators [1]. Critically, its activity is enantiomer-specific; the (R)-enantiomer is CB1R-inactive, underscoring the requirement for the specific (S)-stereoisomer for research targeting CB1R pathways [2].

Quantitative Differentiation: Evidence-Based Selection of Zevaquenabant vs. In-Class and Alternative Compounds


Dual CB1R/iNOS Antagonism vs. Single-Target CB1 Antagonists

Zevaquenabant ((S)-MRI-1867) is a dual CB1R/iNOS antagonist, whereas rimonabant is a selective CB1 antagonist. In a head-to-head iNOS activity assay using RAW 264.7 cells stimulated with LPS/γ-interferon, MRI-1867 demonstrated significant iNOS inhibition, while rimonabant showed no effect [1]. In a mouse model of liver fibrosis, the combination of a CB1R antagonist (JD-5037) and an iNOS inhibitor (1400W) did not replicate the full anti-fibrotic efficacy of the hybrid molecule MRI-1867, indicating a synergistic effect of simultaneous dual-target engagement [2].

Fibrosis Inflammation Endocannabinoid System

Peripheral Restriction: CNS-Sparing Profile vs. Brain-Penetrant Comparators

Zevaquenabant is peripherally restricted, designed to minimize central nervous system (CNS) penetration and associated adverse effects. In a PET imaging study, brain CB1R occupancy was assessed for MRI-1867 and rimonabant. Rimonabant at 3 mg/kg resulted in significant brain CB1R occupancy, while MRI-1867 at doses up to 30 mg/kg showed minimal brain occupancy [1]. This peripheral restriction was further confirmed by negligible unbound drug concentrations in the brain [1]. This profile contrasts sharply with central CB1 antagonists like rimonabant (Ki = 1.8 nM) [2] and taranabant (Ki = 0.13 nM) [3], which are known to cause psychiatric side effects.

Pharmacokinetics Blood-Brain Barrier CNS Safety

Enantiomer-Specific Activity: (S)-MRI-1867 vs. (R)-MRI-1867

The pharmacological activity of MRI-1867 is highly stereospecific. The (S)-enantiomer (Zevaquenabant) is a potent CB1R antagonist with a Ki of 2.3 nM [1]. In contrast, the (R)-enantiomer is CB1R-inactive, although it retains iNOS inhibitory activity [2]. In a functional assay for alcohol consumption, only the (S)-enantiomer was effective in reducing alcohol intake in mice, while the (R)-enantiomer was inactive, confirming the requirement for CB1R engagement for this effect [3].

Stereochemistry Chiral Pharmacology Target Engagement

In Vivo Anti-Fibrotic Efficacy vs. Single-Target or Central Comparators

In a bleomycin-induced skin fibrosis model, treatment with MRI-1867 yielded greater anti-fibrotic efficacy than inhibiting either CB1R or iNOS alone [1]. Furthermore, in a pulmonary fibrosis model, pulmonary delivery of Zevaquenabant at a low dose of 0.5 mg/kg/day was as effective as systemic delivery of the standard-of-care nintedanib in mitigating bleomycin-induced fibrosis [2]. This demonstrates a high level of in vivo potency and efficacy.

Fibrosis Models In Vivo Pharmacology Therapeutic Index

Potency Benchmarking Against Other CB1 Antagonists

Zevaquenabant ((S)-MRI-1867) exhibits a high binding affinity for the human CB1 receptor with a Ki of 2.3 nM [1]. This potency is comparable to or greater than several known CB1 antagonists, positioning it as a high-affinity tool compound. For context: rimonabant has a Ki of 1.8 nM [2], taranabant has a Ki of 0.13-0.27 nM [3], otenabant has a Ki of 0.7 nM [4], and ibipinabant has a Ki of 7.8 nM . Zevaquenabant's potency is within the same order of magnitude as these established compounds but is distinguished by its dual pharmacology and peripheral restriction.

Binding Affinity Potency SAR

Optimized Research Applications for Zevaquenabant ((NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide)


Investigating Peripheral CB1R Biology in Fibrosis and Metabolism without CNS Confounds

Researchers studying the role of peripheral CB1 receptors in liver, kidney, lung, or skin fibrosis, or in metabolic disorders like obesity-induced dyslipidemia and chronic kidney disease, should select Zevaquenabant. Its proven lack of significant brain penetration (as evidenced by minimal brain CB1R occupancy at 30 mg/kg) [1] allows for the isolation of peripheral CB1R-mediated effects, a major advantage over brain-penetrant comparators like rimonabant which induce confounding CNS-mediated behaviors [2].

Elucidating the Synergistic Effects of Dual CB1R/iNOS Inhibition

For studies aiming to dissect the interplay between the endocannabinoid system and nitric oxide signaling pathways in inflammation and fibrosis, Zevaquenabant is the optimal tool. Its unique dual-target mechanism (CB1R antagonism + iNOS inhibition) has been shown to provide superior anti-fibrotic efficacy compared to targeting either pathway alone [3]. Procurement of this compound is essential for experiments designed to validate this synergistic therapeutic hypothesis.

High-Throughput Screening (HTS) and SAR Studies for Next-Generation Peripherally Restricted CB1R Antagonists

As a well-characterized, third-generation peripheral CB1R antagonist with a defined potency (Ki = 2.3 nM) [4] and a known stereospecific active enantiomer [5], Zevaquenabant serves as a gold-standard reference compound for screening campaigns and structure-activity relationship (SAR) studies aimed at developing novel peripherally restricted CB1R modulators with improved properties.

In Vivo Efficacy Studies in Preclinical Models of Fibrotic and Metabolic Disease

Zevaquenabant is a validated compound for in vivo pharmacology in rodent models. It has demonstrated oral bioavailability and robust target engagement, effectively mitigating disease pathology in models of liver fibrosis, pulmonary fibrosis, and chronic kidney disease [6]. Researchers can confidently use this compound as a positive control or test agent in advanced preclinical efficacy studies, with established dosing regimens available in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Zevaquenabant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.